CEP-5214

Catalog No.
S548497
CAS No.
402857-39-0
M.F
C28H28N2O3
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-5214

CAS Number

402857-39-0

Product Name

CEP-5214

IUPAC Name

3-(3-hydroxypropyl)-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-14-one

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32)

InChI Key

MLIFNJABMANKEU-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO

Solubility

Soluble in DMSO, not in water

Synonyms

3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol, CEP 5214, CEP-5214, CEP5214

Canonical SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO

Description

The exact mass of the compound 3-(5,6,7,13-Tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12h-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol is 440.20999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CEP-5214 is a synthetic compound classified as a C3-(isopropylmethoxy)–fused pyrrolocarbazole. It exhibits potent pan-vascular endothelial growth factor receptor (VEGFR) kinase inhibitory activity, making it a significant molecule in cancer research and therapy. The molecular formula of CEP-5214 is C28H28N2O3, and it has a CAS Registry number of 402857-39-0. This compound was developed by Cephalon, which is now part of Teva Pharmaceuticals, and was primarily aimed at treating neoplasms by inhibiting the VEGF signaling pathway, crucial for tumor angiogenesis and growth .

CEP-5214 functions primarily as an inhibitor of the VEGFR tyrosine kinases. Its mechanism involves binding to the ATP-binding site of these receptors, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote angiogenesis. The compound displays low nanomolar inhibitory concentrations (IC50 values) against various isoforms of VEGFR, specifically 16 nM for VEGF-R1/FLT-1, 8 nM for VEGF-R2/KDR, and 4 nM for VEGF-R3 .

The biological activity of CEP-5214 is predominantly characterized by its ability to inhibit the proliferation of endothelial cells stimulated by VEGF. Studies have shown that it can effectively reduce tumor growth in preclinical models by disrupting the angiogenic process. Additionally, its low aqueous solubility (<10 μg/ml) has been noted, which contributes to challenges in oral bioavailability but does not diminish its potency as a VEGFR inhibitor .

The synthesis of CEP-5214 involves multiple steps that typically include the formation of the pyrrolocarbazole core followed by functionalization at specific positions to introduce the isopropylmethoxy group. While detailed synthetic routes are proprietary, general methods in organic synthesis such as cyclization reactions and selective alkylation are likely employed to achieve the desired structure .

CEP-5214 was primarily investigated for its potential in treating various cancers due to its ability to inhibit tumor-associated angiogenesis. Although it reached Phase 1 clinical trials, further development was discontinued. Its role as a VEGFR inhibitor places it in a category of compounds that could be used in combination therapies or as part of treatment regimens targeting solid tumors .

Interaction studies involving CEP-5214 have focused on its effects on endothelial cells and tumor microenvironments. Research has demonstrated that CEP-5214 can modulate cellular responses to VEGF-A, influencing processes such as differentiation and migration of endothelial cells. These studies help elucidate the compound's potential therapeutic effects and side effects when used in vivo .

Several compounds share structural or functional similarities with CEP-5214, particularly those targeting the VEGFR family or involved in angiogenesis inhibition. Below is a comparison table highlighting these compounds:

Compound NameStructure TypeMechanism of ActionPotency (IC50)Unique Features
Brivanib AlaninateDual VEGFR/FGFR inhibitorInhibits both VEGFR and fibroblast growth factor receptors20 nM (VEGFR)Dual targeting capability
SorafenibMultikinase inhibitorInhibits multiple kinases including VEGFR15 nM (VEGFR2)Also targets Raf kinases
PazopanibMulti-targeted receptor tyrosine kinase inhibitorInhibits multiple receptor tyrosine kinases including VEGFR10 nM (VEGFR2)Broad spectrum of action

Uniqueness: CEP-5214 stands out due to its specific design as a pan-inhibitor with low nanomolar activity against all three major isoforms of VEGFR without additional off-target effects seen in broader-spectrum inhibitors like Sorafenib or Pazopanib.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

440.20999276 g/mol

Monoisotopic Mass

440.20999276 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A3X38AF5BQ

Dates

Modify: 2024-02-18
1: Jones-Bolin S, Zhao H, Hunter K, Klein-Szanto A, Ruggeri B. The effects of the oral, pan-VEGF-R kinase inhibitor CEP-7055 and chemotherapy in orthotopic models of glioblastoma and colon carcinoma in mice. Mol Cancer Ther. 2006 Jul;5(7):1744-53. PubMed PMID: 16891460.
2: Alam A, Herault JP, Barron P, Favier B, Fons P, Delesque-Touchard N, Senegas I, Laboudie P, Bonnin J, Cassan C, Savi P, Ruggeri B, Carmeliet P, Bono F, Herbert JM. Heterodimerization with vascular endothelial growth factor receptor-2 (VEGFR-2) is necessary for VEGFR-3 activity. Biochem Biophys Res Commun. 2004 Nov 12;324(2):909-15. PubMed PMID: 15474514.
3: Gingrich DE, Reddy DR, Iqbal MA, Singh J, Aimone LD, Angeles TS, Albom M, Yang S, Ator MA, Meyer SL, Robinson C, Ruggeri BA, Dionne CA, Vaught JL, Mallamo JP, Hudkins RL. A new class of potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: structure-activity relationships for a series of 9-alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones and the identification of CEP-5214 and its dimethylglycine ester prodrug clinical candidate CEP-7055. J Med Chem. 2003 Dec 4;46(25):5375-88. PubMed PMID: 14640546.
4: Ruggeri B, Singh J, Gingrich D, Angeles T, Albom M, Yang S, Chang H, Robinson C, Hunter K, Dobrzanski P, Jones-Bolin S, Pritchard S, Aimone L, Klein-Szanto A, Herbert JM, Bono F, Schaeffer P, Casellas P, Bourie B, Pili R, Isaacs J, Ator M, Hudkins R, Vaught J, Mallamo J, Dionne C. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models. Cancer Res. 2003 Sep 15;63(18):5978-91. Erratum in: Cancer Res. 2003 Nov 1;63(21):7543. PubMed PMID: 14522925.

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